![molecular formula C20H23ClN2O B4988839 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine](/img/structure/B4988839.png)
1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the phenethylamine and piperazine class of compounds. It was first synthesized in the 1970s and has since been used in scientific research to study the effects of serotonin on the central nervous system.
Mechanism of Action
The mechanism of action of 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine involves its binding to serotonin receptors in the brain. Specifically, it binds to the 5-HT2A and 5-HT2C receptors, which are involved in regulating mood, cognition, and appetite. This binding leads to the activation of these receptors, which can result in a range of physiological and behavioral effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine are primarily related to its activation of serotonin receptors in the brain. These effects can include changes in mood, appetite, and cognition. Additionally, 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine has been shown to increase heart rate and blood pressure, as well as cause nausea and vomiting in some individuals.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine in lab experiments include its ability to selectively activate serotonin receptors, allowing researchers to study specific physiological and behavioral processes. Additionally, 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine is relatively easy to synthesize and purify, making it a cost-effective option for research studies.
The limitations of using 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine in lab experiments include its potential to cause unwanted side effects, such as nausea and vomiting. Additionally, 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine has a relatively short half-life, meaning its effects may not be long-lasting. Finally, due to its psychoactive properties, 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine may not be appropriate for all research studies.
Future Directions
There are several future directions for research involving 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine. One potential area of study is its effects on appetite regulation, as the drug has been shown to affect food intake in animal models. Additionally, 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine may be useful in studying the role of serotonin in mood disorders, such as depression and anxiety. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine, as well as its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine involves the reaction of 1-(2-chloroethyl)-4-(2-methoxyphenyl)piperazine with phenylacetylene in the presence of a palladium catalyst. This reaction produces 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine, which is then purified through recrystallization.
Scientific Research Applications
MCPP is primarily used in scientific research to study the effects of serotonin on the central nervous system. It is a serotonin receptor agonist, meaning it binds to and activates serotonin receptors in the brain. This allows researchers to study the effects of serotonin on various physiological and behavioral processes.
properties
IUPAC Name |
1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(2-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-24-20-10-6-5-9-19(20)23-13-11-22(12-14-23)16-18(21)15-17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3/b18-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHPSOXPAURQOR-SDXDJHTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=CC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)C/C(=C/C3=CC=CC=C3)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(2-methoxyphenyl)piperazine |
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